1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one
Overview
Description
1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one is a complex organic compound that features a piperidinone core, a cyclobutylmethyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one typically involves multiple steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutylmethyl Group: This step involves the alkylation of the piperidinone core with a cyclobutylmethyl halide under basic conditions.
Attachment of the Triazole Moiety: The triazole moiety is introduced through a nucleophilic substitution reaction using a triazole derivative and a suitable leaving group on the piperidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its triazole moiety.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Piperidinone Derivatives: Compounds such as piperidone and its analogs, which are studied for their pharmacological properties.
Uniqueness
1-(Cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one is unique due to its combination of a piperidinone core, a cyclobutylmethyl group, and a triazole moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]methyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-19-20(27,9-4-10-24(19)12-16-5-3-6-16)13-21-11-17-7-1-2-8-18(17)25-15-22-14-23-25/h1-2,7-8,14-16,21,27H,3-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDUQIFXHFRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNCC3=CC=CC=C3N4C=NC=N4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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